

Bisandrographolide A CD81 binding esophageal cancer

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Compound Focus: Bisandrographolide A

CAS No.: 160498-00-0

Cat. No.: S1540882

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Compound Profile & Application Notes

Table 1: Bisandrographolide A Profile Summary

Property	Description
Common Name	Bisandrographolide A (BAA, BAG-A) [1]
CAS Number	160498-00-0 [1]
Molecular Formula	C ₄₀ H ₅₆ O ₈ [1]
Molecular Weight	664.87 g/mol [1]
Relevant Targets	Tetraspanin CD81; TRPV4 channel (EC ₅₀ : 790-950 nM) [2] [1]
Known Biological Activities	Anti-metastatic (esophageal cancer); Anti-inflammatory; Immunostimulant; Antihypertensive [2] [1]
Research Use	For research only. Not for human or veterinary use [3].

Key Therapeutic Potential in Esophageal Cancer

- **Mechanism of Action:** BAA has been identified as one of the active components in *Andrographis paniculata* water extract (APW) that directly binds to the tetraspanin CD81 [2]. High expression of CD81 is associated with a high risk of metastasis in esophageal cancer [2].
- **Anti-Metastatic Effect:** Treatment with BAA, along with other identified compounds, leads to the downregulation of CD81 protein and mRNA expression. This binding and suppression of CD81 function result in significant inhibition of esophageal cancer cell motility, representing a novel therapeutic strategy to prevent cancer spread [2].
- **Research Significance:** Targeting CD81 with specific small molecules like BAA offers a targeted approach to interfere with a key driver of esophageal cancer metastasis, which is a major cause of poor prognosis [2].

Experimental Protocols for CD81-Targeted Research

The following protocols are summarized from the seminal study that identified BAA's role in targeting CD81 [2].

Protocol 1: Molecular Interaction Studies

1.1 Molecular Docking to CD81

- **Objective:** To predict the binding affinity and orientation of BAA within the CD81 protein structure.
- **Software:** Use molecular docking software (e.g., AutoDock Vina, Schrödinger Glide).
- **Procedure:**
 - Obtain the 3D crystal structure of CD81 from a protein database (e.g., PDB).
 - Prepare the protein by adding hydrogen atoms, assigning charges, and removing water molecules.
 - Generate the 3D structure of BAA and optimize its geometry using energy minimization.
 - Define a docking grid around the putative binding site on CD81.
 - Run the docking simulation and analyze the top poses for hydrogen bonding, hydrophobic interactions, and binding energy scores.

1.2 Experimental Binding Validation via Microscale Thermophoresis (MST)

- **Objective:** To experimentally quantify the binding affinity between BAA and CD81.
- **Materials:** Purified CD81 protein; **Bisandrographolide A**; MST instrument.
- **Procedure:**
 - Label the CD81 protein with a fluorescent dye according to the manufacturer's protocol.
 - Prepare a constant concentration of labeled CD81.

- Create a serial dilution of unlabeled BAA in the assay buffer.
- Mix the constant volume of labeled CD81 with each concentration of BAA.
- Load the samples into premium capillaries.
- Run the MST measurement to monitor the change in fluorescence as a function of BAA concentration.
- **Data Analysis:** Plot the normalized fluorescence against the logarithm of BAA concentration. Fit the data to a binding model to calculate the dissociation constant (Kd). The study confirmed binding of BAA and related compounds to CD81 using this method [2].

Protocol 2: Functional Analysis in Esophageal Cancer Models

2.1 In Vitro Suppression of CD81 Expression and Cell Motility

- **Objective:** To assess the functional impact of BAA on CD81 levels and cancer cell migration/invasion.
- **Cell Lines:** Human esophageal cancer cells (e.g., EC109, KYSE520) [2].
- **Treatment:**
 - Culture cells in standard conditions.
 - Incubate cells with BAA at varying concentrations (e.g., 0, 5, 10, 20 μ M) for 24 hours. A vehicle (e.g., DMSO) should be used as a negative control.
- **Downstream Analysis:**
 - **Western Blot:** Extract total protein and perform Western blotting using an anti-CD81 antibody to evaluate protein downregulation [2].
 - **qRT-PCR:** Extract total RNA, reverse transcribe to cDNA, and perform quantitative PCR with primers for CD81 to assess suppression at the mRNA level [2].
 - **Motility/Invasion Assay:** Use a Transwell chamber assay with or without Matrigel coating. Seed treated cells in the upper chamber and quantify the number of cells that migrate/invade through the membrane after a set time (e.g., 24-48 hours).

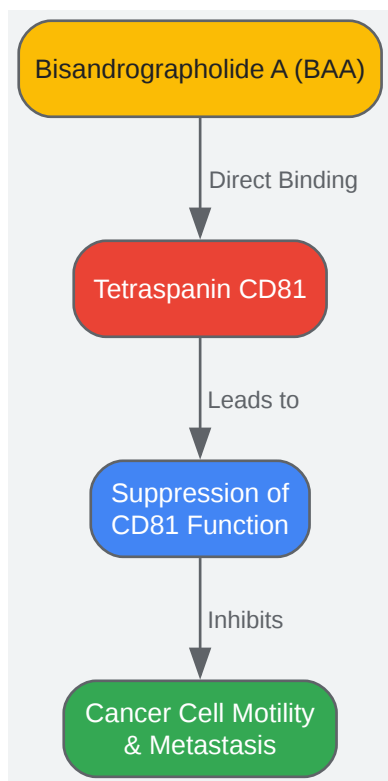
2.2 In Vivo Anti-Metastatic Efficacy

- **Objective:** To evaluate the effect of BAA on tumor metastasis in a live animal model.
- **Animal Model:** Mice bearing EC109 xenograft tumors [2].
- **Treatment Regimen:**
 - Administer BAA or vehicle control to tumor-bearing mice for 21 days.
 - Monitor tumor growth and overall animal health.
- **Endpoint Analysis:**
 - Sacrifice the animals and collect primary xenograft tumors.
 - Analyze CD81 expression in the tumor tissue using immunohistochemistry (IHC) or Western blot, which showed significantly lower CD81 in treated groups [2].

- Examine distant organs (lungs, livers, lymph nodes) for metastatic nodules. The foundational study showed APW treatment reduced metastasis in these organs [2].

Mechanism of Action Pathway

The diagram below illustrates the proposed mechanism by which **Bisandrographolide A** exerts its anti-metastatic effects.



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Critical Notes for Researchers

- **Specificity and Off-Targets:** While BAA binds CD81, it is also a potent activator of the TRPV4 ion channel [1] [4]. Researchers must design controlled experiments to decouple CD81-mediated effects from TRPV4-related phenotypes.
- **Compound Source and Purity:** The chemical and biological data referenced here are for the pure compound. The effects observed from crude *Andrographis paniculata* extracts are likely due to the combined action of BAA, andrographolide, bisandrographolide C, and other constituents [2]. Source and purity are critical for reproducible results.

- **Safety and Handling:** Consult the Material Safety Data Sheet (MSDS) before use. While it is not classified as hazardous, standard precautions for research chemicals apply: avoid inhalation, contact with skin and eyes, and use in a well-ventilated area [3].

Future Research Directions

- **Specificity Profiling:** Conduct broader screening against other tetraspanin family members to determine binding specificity.
- **Combination Therapy:** Investigate the efficacy of BAA in combination with standard chemotherapy, radiotherapy, or other targeted agents, especially given the role of pathways like STAT3 and PI3K in radioresistance [5] [6].
- **Biomarker Development:** Explore CD81 expression levels as a potential biomarker for identifying esophageal cancer patients most likely to respond to BAA-like therapeutics.

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